molecular formula C6H7NO3S2 B2938412 2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid CAS No. 4872-67-7

2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid

Cat. No.: B2938412
CAS No.: 4872-67-7
M. Wt: 205.25
InChI Key: QIAFFGCFDGJYRM-UHFFFAOYSA-N
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Description

2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

The synthesis of 2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-methyl-4-oxo-2-thioxothiazolidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and angiogenesis. The compound may also interact with bacterial cell membranes or enzymes, leading to its antimicrobial effects .

Comparison with Similar Compounds

2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid can be compared with other thiazolidine derivatives, such as:

    Thiazolidine-2,4-dione: Known for its antidiabetic properties, this compound is structurally similar but lacks the thioxo group.

    Rhodanine: Another thiazolidine derivative with applications in medicinal chemistry, particularly as an inhibitor of various enzymes.

    Thiazolidine-4-one: This compound has a similar core structure but different substituents, leading to varied biological activities. The uniqueness of this compound lies in its specific substituents and the presence of both thioxo and carboxylic acid groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S2/c1-7-5(10)3(2-4(8)9)12-6(7)11/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAFFGCFDGJYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(SC1=S)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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